molecular formula C8H8N2O B6252146 2-nitroso-2,3-dihydro-1H-isoindole CAS No. 59164-27-1

2-nitroso-2,3-dihydro-1H-isoindole

Cat. No. B6252146
CAS RN: 59164-27-1
M. Wt: 148.2
InChI Key:
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Description

2-Nitroso-2,3-dihydro-1H-isoindole, also known as NDH, is an organic compound that has been studied extensively in recent years due to its unique properties. It is a heterocyclic compound, meaning it is composed of both carbon and nitrogen atoms in a ring structure. NDH is a versatile compound and has been used in a variety of scientific applications, including synthesis, research, and laboratory experiments.

Mechanism of Action

The mechanism of action of 2-nitroso-2,3-dihydro-1H-isoindole is not fully understood. It is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 and cyclooxygenase. It has also been suggested that it may act as a DNA intercalator, which would explain its ability to inhibit DNA replication.
Biochemical and Physiological Effects
2-nitroso-2,3-dihydro-1H-isoindole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 and cyclooxygenase enzymes, which are involved in the metabolism of drugs. It has also been shown to inhibit the growth of certain types of cancer cells and to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

2-nitroso-2,3-dihydro-1H-isoindole has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be used to study a variety of biochemical processes. However, it is also important to consider the limitations of 2-nitroso-2,3-dihydro-1H-isoindole. It is not very soluble in water, and it can be toxic if not handled properly.

Future Directions

There are a number of potential future directions for research involving 2-nitroso-2,3-dihydro-1H-isoindole. One area of research could focus on the development of new synthesis methods for 2-nitroso-2,3-dihydro-1H-isoindole. Additionally, further research could be conducted to better understand the mechanism of action of 2-nitroso-2,3-dihydro-1H-isoindole and its effects on biochemical and physiological processes. Finally, research could also be conducted to explore the potential applications of 2-nitroso-2,3-dihydro-1H-isoindole in drug development and other areas of medicine.

Synthesis Methods

2-nitroso-2,3-dihydro-1H-isoindole can be synthesized from a variety of starting materials, including 2-nitroso-3-hydroxy-1H-isoindole, 1-nitroso-2,3-dihydro-1H-isoindole, and nitroethane. The most common method of synthesis involves the reaction of nitroethane with the starting material in a base-catalyzed reaction. This is followed by a series of deprotonation steps to form the desired product. The reaction is usually carried out in a polar solvent such as dimethylformamide or acetonitrile.

Scientific Research Applications

2-nitroso-2,3-dihydro-1H-isoindole has a wide range of scientific applications, including the synthesis of other organic compounds and the study of biochemical processes. It has been used in the synthesis of various heterocyclic compounds, such as indoles and pyrroles. It has also been used in the study of enzyme kinetics and in the study of the mechanism of action of certain drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-nitroso-2,3-dihydro-1H-isoindole involves the reduction of 2-nitroso-1H-isoindole using a reducing agent.", "Starting Materials": [ "2-nitroso-1H-isoindole", "Reducing agent (e.g. sodium borohydride, lithium aluminum hydride)" ], "Reaction": [ "Dissolve 2-nitroso-1H-isoindole in a suitable solvent (e.g. ethanol, methanol)", "Add the reducing agent slowly to the solution while stirring at a low temperature (e.g. 0-5°C)", "Allow the reaction mixture to warm up to room temperature and stir for several hours", "Quench the reaction by adding water or an acid (e.g. hydrochloric acid)", "Extract the product with a suitable organic solvent (e.g. dichloromethane)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the product as a solid or oil" ] }

CAS RN

59164-27-1

Product Name

2-nitroso-2,3-dihydro-1H-isoindole

Molecular Formula

C8H8N2O

Molecular Weight

148.2

Purity

95

Origin of Product

United States

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